molecular formula C13H11NO6S B3974138 4-formyl-2-methoxyphenyl (2,4-dioxo-1,3-thiazolidin-5-yl)acetate

4-formyl-2-methoxyphenyl (2,4-dioxo-1,3-thiazolidin-5-yl)acetate

Cat. No. B3974138
M. Wt: 309.30 g/mol
InChI Key: IKPLJOVMBUSYKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-formyl-2-methoxyphenyl (2,4-dioxo-1,3-thiazolidin-5-yl)acetate, also known as FMTA, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. FMTA belongs to the thiazolidinone family of compounds, which are known for their diverse biological activities such as anti-tumor, anti-inflammatory, and anti-bacterial properties.

Scientific Research Applications

4-formyl-2-methoxyphenyl (2,4-dioxo-1,3-thiazolidin-5-yl)acetate has been extensively studied for its potential applications in various fields of scientific research. Some of the notable research applications of this compound are as follows:
1. Anti-tumor activity: this compound has been found to exhibit potent anti-tumor activity against a wide range of cancer cell lines, including breast, lung, and colon cancer. The compound induces cell cycle arrest and apoptosis in cancer cells by inhibiting the activity of key enzymes involved in cell proliferation.
2. Anti-inflammatory activity: this compound has been shown to possess significant anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. The compound also reduces the expression of inflammatory genes in macrophages and other immune cells.
3. Anti-bacterial activity: this compound has been found to exhibit potent antibacterial activity against both Gram-positive and Gram-negative bacteria. The compound inhibits the growth of bacteria by disrupting the bacterial cell membrane and inhibiting key enzymes involved in bacterial metabolism.

Mechanism of Action

The mechanism of action of 4-formyl-2-methoxyphenyl (2,4-dioxo-1,3-thiazolidin-5-yl)acetate is not fully understood, but it is believed to involve multiple pathways. This compound has been shown to inhibit the activity of key enzymes involved in cell proliferation, such as topoisomerase II and DNA polymerase. The compound also induces cell cycle arrest and apoptosis in cancer cells by activating the p53 pathway. In addition, this compound has been found to inhibit the activity of key enzymes involved in inflammation and bacterial metabolism.
Biochemical and Physiological Effects:
This compound has been shown to exert a wide range of biochemical and physiological effects in vitro and in vivo. The compound has been found to inhibit the growth and proliferation of cancer cells, reduce inflammation, and inhibit bacterial growth. This compound has also been shown to have antioxidant and neuroprotective effects, suggesting its potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Advantages and Limitations for Lab Experiments

4-formyl-2-methoxyphenyl (2,4-dioxo-1,3-thiazolidin-5-yl)acetate has several advantages as a research tool, including its potent activity against cancer cells, bacteria, and inflammation. The compound is also relatively easy to synthesize and purify, making it a cost-effective research tool. However, this compound has some limitations, including its low solubility in aqueous solutions and its potential toxicity at high concentrations. Researchers should take appropriate precautions when handling this compound and use it in accordance with established safety guidelines.

Future Directions

There are several potential future directions for research on 4-formyl-2-methoxyphenyl (2,4-dioxo-1,3-thiazolidin-5-yl)acetate. Some of the possible areas of investigation include:
1. Optimization of synthesis methods to improve yield and purity of this compound.
2. Evaluation of the pharmacokinetics and pharmacodynamics of this compound in animal models.
3. Investigation of the potential applications of this compound in the treatment of neurodegenerative diseases.
4. Development of this compound derivatives with improved solubility and bioavailability.
Conclusion:
In conclusion, this compound is a synthetic compound with significant potential applications in various fields of scientific research. The compound exhibits potent anti-tumor, anti-inflammatory, and anti-bacterial activity, and has potential applications in the treatment of neurodegenerative diseases. This compound is relatively easy to synthesize and purify, but researchers should take appropriate precautions when handling the compound due to its potential toxicity at high concentrations. Future research on this compound should focus on optimizing synthesis methods, evaluating pharmacokinetics and pharmacodynamics, and developing this compound derivatives with improved solubility and bioavailability.

properties

IUPAC Name

(4-formyl-2-methoxyphenyl) 2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO6S/c1-19-9-4-7(6-15)2-3-8(9)20-11(16)5-10-12(17)14-13(18)21-10/h2-4,6,10H,5H2,1H3,(H,14,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKPLJOVMBUSYKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=O)OC(=O)CC2C(=O)NC(=O)S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-formyl-2-methoxyphenyl (2,4-dioxo-1,3-thiazolidin-5-yl)acetate
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4-formyl-2-methoxyphenyl (2,4-dioxo-1,3-thiazolidin-5-yl)acetate
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4-formyl-2-methoxyphenyl (2,4-dioxo-1,3-thiazolidin-5-yl)acetate
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4-formyl-2-methoxyphenyl (2,4-dioxo-1,3-thiazolidin-5-yl)acetate
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4-formyl-2-methoxyphenyl (2,4-dioxo-1,3-thiazolidin-5-yl)acetate
Reactant of Route 6
4-formyl-2-methoxyphenyl (2,4-dioxo-1,3-thiazolidin-5-yl)acetate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.